3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1666037 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-[(2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to several kinase inhibitors and has been investigated for its anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 3-(6-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with a molecular weight of 327.80 g/mol. Its chemical structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity, primarily through its role as a kinase inhibitor. It has shown efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and survival.
-
Inhibition of Cancer Cell Proliferation :
- Studies have demonstrated that the compound inhibits cell proliferation in human prostate cancer cell lines (PC3 and DU145) with IC50 values indicating significant cytotoxicity at various time intervals (24, 48, and 72 hours). For instance, PC3 cells exhibited an IC50 of approximately 40 µg/mL after 24 hours of treatment .
- Mechanism of Action :
Kinase Inhibition
The compound acts as a dual Src/Abl kinase inhibitor, similar to dasatinib, which is utilized in treating chronic myeloid leukemia. It targets multiple tyrosine kinases involved in cancer progression .
Study on Prostate Cancer Cells
A detailed study evaluated the effects of the compound on prostate cancer cell lines:
- Cell Lines : PC3 and DU145
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : The compound showed a dose-dependent decrease in cell viability, with PC3 cells being more sensitive compared to DU145 cells .
In Vivo Studies
In vivo studies have highlighted the compound's ability to inhibit tumor growth:
- Model : Murine models with implanted tumors were treated with the compound.
- Results : Significant reduction in tumor size was observed, along with decreased angiogenesis and metastasis formation .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 327.80 g/mol |
IC50 (PC3 Cells) | 40 µg/mL (24h) |
IC50 (DU145 Cells) | 98 µg/mL (24h) |
Mechanism | Apoptosis induction |
Target Kinases | Src, Abl |
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(19-14(17)18-11)20(5)12-7-6-8-21(10-12)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQPSSCKYJQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N(C)C2CCCN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111784 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-35-9 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloro-6-methyl-4-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.